N-[(1H-pyrazol-4-yl)methyl]acetamide
Overview
Description
N-[(1H-pyrazol-4-yl)methyl]acetamide is a chemical compound with the molecular formula C6H9N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
N-[(1H-pyrazol-4-yl)methyl]acetamide primarily targets specific enzymes and receptors within the body. These targets often include kinases and other proteins involved in signal transduction pathways. The exact targets can vary depending on the specific biological context and the compound’s intended therapeutic use .
Mode of Action
The compound interacts with its targets through binding to the active sites of enzymes or receptors. This binding can inhibit or activate the target proteins, leading to changes in their activity. For example, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby modulating downstream signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways, particularly those involved in cell growth, apoptosis, and inflammation. By modulating the activity of key enzymes and receptors, the compound can alter the expression of genes and proteins involved in these pathways, leading to changes in cellular behavior and function .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically well-absorbed in the gastrointestinal tract, distributed widely throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the action of this compound results in the inhibition or activation of specific signaling pathways. This can lead to various cellular effects, such as reduced proliferation of cancer cells, induction of apoptosis, or decreased inflammation. These effects are highly dependent on the specific targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound may be more stable and effective at certain pH levels or temperatures, and its interaction with other drugs or biomolecules can enhance or inhibit its activity .
Biochemical Analysis
Biochemical Properties
N-[(1H-pyrazol-4-yl)methyl]acetamide has been found to interact with androgen receptors, which are proteins that play a crucial role in the regulation of gene expression . The nature of these interactions involves the compound acting as an antagonist, blocking the receptor and preventing its activation .
Cellular Effects
In terms of cellular effects, this compound has been observed to have anti-proliferative activity against LNCaP cells, a line of human prostate cancer cells . This suggests that the compound may influence cell function by interfering with cell signaling pathways and affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to androgen receptors, thereby inhibiting their activation and subsequent gene expression . This inhibition can lead to changes in gene expression and potentially impact various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-pyrazol-4-yl)methyl]acetamide typically involves the reaction of 1H-pyrazole-4-carbaldehyde with acetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: 1H-pyrazole-4-carbaldehyde and acetamide.
Catalyst: A suitable catalyst such as a Lewis acid (e.g., zinc chloride) or a base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at a temperature range of 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions (e.g., in the presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole amines.
Scientific Research Applications
N-[(1H-pyrazol-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-[(1H-pyrazol-4-yl)methyl]acetamide can be compared with other pyrazole derivatives:
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: This compound has a similar pyrazole core but differs in its substituents, leading to different chemical and biological properties.
Pyrazole-4-carboxamide: Another related compound with distinct functional groups, affecting its reactivity and applications.
Properties
IUPAC Name |
N-(1H-pyrazol-4-ylmethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(10)7-2-6-3-8-9-4-6/h3-4H,2H2,1H3,(H,7,10)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAFDDVJGKOBTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CNN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184541-34-1 | |
Record name | N-[(1H-pyrazol-4-yl)methyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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